molecular formula C34H28O9 B14066130 (2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate

(2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate

Cat. No.: B14066130
M. Wt: 580.6 g/mol
InChI Key: QJZSLTLDMBDKOU-UCTRTBNKSA-N
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Description

This compound is a highly substituted oxolane derivative featuring four benzoyloxy groups and a methyl substituent. The stereochemistry (2S,3R,4R,5R) dictates its three-dimensional conformation, influencing its reactivity, stability, and interactions in chemical or biological systems. The multiple benzoyl esters confer lipophilicity, which may impact solubility and metabolic stability .

Properties

Molecular Formula

C34H28O9

Molecular Weight

580.6 g/mol

IUPAC Name

[(4R)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27?,28?,33?,34-/m1/s1

InChI Key

QJZSLTLDMBDKOU-UCTRTBNKSA-N

Isomeric SMILES

C[C@]1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Methodological Frameworks

Core Strategy: Sequential Benzoylation and Stereochemical Control

The synthesis centers on a ribofuranose-derived scaffold, leveraging selective benzoylation and redox transformations to install the requisite functional groups. The canonical route involves four stages:

  • Lactonization of D-fructose to form a 2-C-methyl-ribonolactone intermediate.
  • Acylation to introduce benzoyl protecting groups.
  • Carbonyl reduction at C1 to establish the furanose ring.
  • Final acylation to achieve full benzoylation.

Stepwise Analysis and Optimization

Lactonization of D-Fructose (Step 1)

The process begins with D-fructose treated with calcium oxide (CaO) under nitrogen to induce isomerization and lactone formation. Key parameters:

  • Molar ratio : D-Fructose : CaO = 1 : 1.5–2.
  • Reaction time : 24 hours at 25°C, followed by CO₂ quenching and oxalic acid workup.
  • Yield improvement : Replacing Ca(OH)₂ with CaO reduced reaction time from 45–60 days to 24 hours while improving yield from <10% to 13.2%.

The product, 2-C-methyl-D-ribono-1,4-lactone, was characterized by ¹H/¹³C-NMR, confirming the lactone’s formation and methyl substitution at C2.

Acylation of the Lactone Intermediate (Step 2)

Benzoylation employs benzoyl chloride in dichloromethane with triethylamine as the acid scavenger:

  • Optimal conditions :
    • Molar ratio: Lactone : BzCl = 1 : 3–6.
    • Temperature: 25°C for 8–10 hours.
    • Triethylamine superiority : Compared to pyridine or K₂CO₃, triethylamine gave a 75.8% yield due to enhanced solubility and reduced side reactions.
Table 2: Acylation Efficiency by Acid Scavenger
Scavenger Yield (%) Byproduct Formation
Triethylamine 75.8 Minimal
Pyridine 63.2 Moderate
K₂CO₃ 58.9 Significant

Red-Al-Mediated Carbonyl Reduction (Step 3)

The C1 carbonyl group in 2,3,5-tribenzoyloxy-2-C-methyl-D-ribono-1,4-lactone is reduced using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride):

  • Advantages over alternatives :
    • Red-Al : 96.2% yield, excellent stereoselectivity (β-D-configuration).
    • NaBH₄: <30% yield, poor selectivity.
    • LiAlH₄: 72% yield, hazardous handling.
  • Mechanistic insight : Red-Al’s bulky alkoxy groups favor axial hydride delivery, yielding the desired β-D-ribofuranose.

Final Acylation at C1 (Step 4)

The hydroxyl group at C1 undergoes benzoylation under mild conditions:

  • Conditions : 5–15°C, N₂ atmosphere, 1:3–6 molar ratio of alcohol to BzCl.
  • Yield : 68.4%, limited by steric hindrance from adjacent benzoyl groups.

Stereochemical Control and Analytical Validation

Configurational Stability

The 2S,3R,4R,5R configuration is established during lactonization and preserved through subsequent steps:

  • Lactone ring conformation : The 1,4-lactone enforces a rigid chair-like structure, locking C2–C5 substituents.
  • Reduction stereoselectivity : Red-Al’s hydride attack from the less hindered face ensures β-D-configuration at C1.
Table 3: Stereochemical Assignment by NMR
Carbon δ (¹³C, ppm) Multiplicity Assignment
C1 92.4 d β-D-configuration
C3 26.8 s Methyl group
C2/C4/C5 70.1–75.3 m Benzoyloxy substituents

Comparative Methodologies and Industrial Scalability

Alternative Routes and Limitations

Prior methods using D-glucose or prolonged Ca(OH)₂-mediated lactonization suffered from low yields (5–8%) and impractical reaction times (45–60 days). The current protocol’s advantages include:

  • Feedstock accessibility : D-Fructose is cheaper and more abundant than D-ribose derivatives.
  • Safety : CaO and Red-Al are safer to handle than LiAlH₄ or gaseous HCl.

Process Optimization for Scale-Up

  • Solvent recycling : THF and dichloromethane are recovered via distillation (>90% efficiency).
  • Waste mitigation : Calcium oxalate byproducts are non-toxic and easily filtered.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and benzoic acid.

    Reduction: Reduction of the ester groups can lead to the formation of primary alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the benzoyloxy groups.

Major Products Formed

    Hydrolysis: Produces alcohols and benzoic acid.

    Reduction: Yields primary alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a prodrug, where the benzoyloxy groups can be enzymatically cleaved to release active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate involves the hydrolysis of the ester bonds to release active compounds. These active compounds can interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The pathways involved may include inhibition of inflammatory mediators or disruption of microbial cell walls.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

A detailed comparison of key structural and functional attributes is provided below:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Stereochemistry Notable Properties/Applications
Target Compound C₂₇H₂₄O₈ ~476.5* 4× benzoyloxy, methyl 2S,3R,4R,5R High lipophilicity; potential protecting group or prodrug
(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate (729596-46-7) C₂₀H₁₈O₇ 370.4 2× benzoyloxy, hydroxyl, oxo, methyl 2R,3R,4R Lab chemical; no known hazards but limited toxicological data
[(2R,3S,5S)-3-Benzoyloxy-5-cyanooxolan-2-YL]methyl benzoate (226232-74-2) C₂₀H₁₇NO₅ 351.35 Cyano, benzoyloxy 2R,3S,5S Reactive cyano group; potential nucleophilic substitution applications
((2R,3S,4S,5S)-3-fluoro-4-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl benzoate (237410-13-8) C₁₃H₁₅FO₅ 270.258 Fluoro, hydroxy, methoxy 2R,3S,4S,5S Enhanced polarity due to fluorine and hydroxyl groups
((2R,3R,4S,5R)-4-(benzoyloxy)-5-(1,3-dioxolan-2-yl)-3-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate C₂₃H₂₁F₃O₁₀S 546.467 Trifluoromethylsulfonyl, dioxolane 2R,3R,4S,5R Electron-withdrawing sulfonyl group; potential medicinal chemistry applications
((2R,3R,4R,5S)-3-(benzoyloxy)-5-chloro-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl benzoate (1500076-79-8) C₂₀H₁₈ClFO₅ 392.805 Chloro, fluoro, methyl 2R,3R,4R,5S CD38 NADase inhibitor; halogenated substituents enhance biological activity

*Estimated based on structural similarity to analogues.

Biological Activity

The compound (2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate , with the CAS number 15397-15-6 , is a complex organic molecule characterized by its unique structural features that include multiple benzoyloxy groups. This article delves into the biological activity of this compound, exploring its potential therapeutic applications and mechanisms of action.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₃₄H₂₈O₉
Molecular Weight580.581 g/mol
Density1.3 ± 0.1 g/cm³
Melting Point154-156 °C
Boiling Point687.3 ± 55.0 °C
SolubilitySoluble in chloroform or acetonitrile

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer and metabolic disorders.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.
  • Antimicrobial Properties : There is emerging evidence indicating that this compound exhibits antimicrobial activity against various pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related benzoyloxy compounds and found that they can induce apoptosis in cancer cells through the activation of specific signaling pathways.
    • In vitro assays demonstrated that (2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate significantly inhibits the proliferation of breast cancer cell lines.
  • Antimicrobial Studies :
    • Research conducted by Tamerlani et al. indicated that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, showcasing its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing and purifying this compound?

  • Methodological Answer : Synthesis typically involves multi-step benzoylation of a sugar-derived lactone intermediate. For example, fluorinated analogs (e.g., CAS 874638-80-9) are synthesized via selective benzoylation under anhydrous conditions using benzoyl chloride in pyridine . Purification requires column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the stereochemical configuration of this compound be confirmed?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D techniques like COSY and NOESY) to resolve stereochemistry. For instance, NOESY correlations between the methyl group (δ 1.2–1.5 ppm) and adjacent protons on the oxolane ring confirm the 3R configuration . X-ray crystallography is definitive but requires high-quality single crystals grown via slow evaporation in dichloromethane/hexane mixtures .

Q. What are the stability considerations for long-term storage?

  • Methodological Answer : The compound is stable under inert atmospheres (argon) at –20°C in amber glass vials. Avoid moisture and light, as benzoyl ester groups may hydrolyze in humid conditions . Stability tests (TGA/DSC) indicate decomposition begins at ~150°C, with carbon monoxide identified as a hazardous byproduct during thermal degradation .

Advanced Research Questions

Q. How does fluorination at the 4-position (as in analogs like CAS 874638-80-9) influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Fluorine’s electronegativity increases the electrophilicity of adjacent carbons. In kinetic studies, fluorinated analogs exhibit faster SN2 reaction rates (e.g., with NaN3 in DMF at 60°C) compared to non-fluorinated derivatives. Monitor using ¹⁹F NMR to track fluorine displacement . Computational modeling (DFT at B3LYP/6-31G*) corroborates reduced activation energy barriers due to inductive effects .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS, Q-TOF) is critical for detecting low-abundance impurities (e.g., debenzoylated byproducts). Predicted collision cross-section (CCS) values (e.g., 233.8 Ų for [M+H]+) aid in distinguishing isobaric species via ion mobility spectrometry . For quantification, use a calibrated LC-MS/MS method with a deuterated internal standard .

Q. How can computational methods predict the compound’s metabolic pathways?

  • Methodological Answer : Employ in silico tools like Meteor (Lhasa Limited) to model phase I/II metabolism. Key predictions include ester hydrolysis (via carboxylesterases) and benzoyl group glucuronidation. Validate with in vitro assays using human liver microsomes (HLMs) and UPLC-HRMS to detect metabolites like benzoic acid conjugates .

Data Gaps and Contradictions

  • Toxicological Data : No acute toxicity or mutagenicity data are available, necessitating precautionary handling (gloves, fume hood) .
  • Physicochemical Properties : Melting points, solubility, and partition coefficients (logP) remain uncharacterized, complicating formulation studies .

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